molecular formula C19H17F2NO3 B11404518 N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11404518
M. Wt: 345.3 g/mol
InChI Key: JWMHUSBDWZKQCI-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a complex organic compound that features a benzofuran ring and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring and the difluoromethoxyphenyl group. One common method involves the reaction of 4-difluoromethoxyphenylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then cyclized to form the benzofuran ring, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
  • N-[4-(difluoromethoxy)phenyl]-2-(5-fluoro-1H-indole-2-yl)acetamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the benzofuran ring and the difluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H17F2NO3

Molecular Weight

345.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H17F2NO3/c1-2-12-3-8-17-16(9-12)13(11-24-17)10-18(23)22-14-4-6-15(7-5-14)25-19(20)21/h3-9,11,19H,2,10H2,1H3,(H,22,23)

InChI Key

JWMHUSBDWZKQCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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